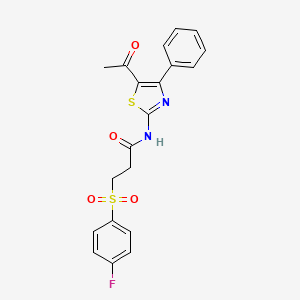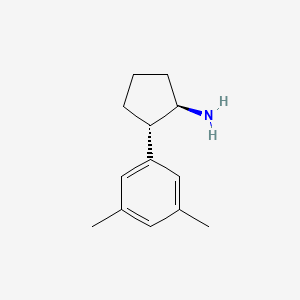
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based compounds and has shown promising results in various biological assays.
Applications De Recherche Scientifique
Fluorescent Molecular Probes Development
Fluorescent molecular probes are crucial in studying biological processes and events. The synthesis and spectral properties of compounds with a “push-pull” electron transfer system, similar in function to N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, have demonstrated strong solvent-dependent fluorescence. This characteristic is significantly correlated with solvent polarity, suggesting these compounds' potential as ultrasensitive fluorescent molecular probes. Their application extends to investigating a variety of biological events, owing to their long emission wavelength, high fluorescence quantum yields, and large Stokes shift, which are valuable for detailed biological studies (Diwu et al., 1997).
Enhancement of Anticancer and Antimicrobial Activities
The synthesis of derivatives, incorporating features akin to N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, has been explored for their anticancer and antimicrobial activities. For instance, chalcone-imide derivatives have shown potent cytotoxic activities and high antibacterial activity. These compounds also exhibited significant inhibitory action against enzymes like acetylcholinesterase (AChE), and human carbonic anhydrase I and II (hCA I and hCA II), showcasing their potential in therapeutic applications (Kocyigit et al., 2018).
Novel ALS Inhibitors
Research into ALS (amyotrophic lateral sclerosis) inhibitors has led to the development of biophore models and subsequent synthesis of compounds like N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides. These compounds have been evaluated for their herbicidal activities, demonstrating the model's effectiveness in leading to active compounds, although with some variations from the predicted activity levels. This approach highlights the utility of compounds similar in structure to N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide in developing targeted ALS inhibitors (Ren et al., 2000).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. This includes the enhancement of plant resistance against the disease through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities in rice. Such applications indicate the broader agricultural potential of compounds structurally related to N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide in combating plant diseases and enhancing crop resilience (Shi et al., 2015).
Proton Exchange Membrane Development
The development of new materials for energy applications, specifically proton exchange membranes, has seen the synthesis of fluorinated sulfonated polytriazoles. These materials exhibit high thermal and chemical stabilities, low water uptake, and high mechanical properties, making them suitable for use as proton exchange membranes. Their performance, including high proton conductivities, underscores the potential of compounds with structural features akin to N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide in energy and environmental applications (Singh et al., 2014).
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S2/c1-13(24)19-18(14-5-3-2-4-6-14)23-20(28-19)22-17(25)11-12-29(26,27)16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKPKRGQRKIOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/no-structure.png)
![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)

![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2904410.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone oxalate](/img/structure/B2904412.png)
![N-[furan-2-yl(phenyl)methylidene]hydroxylamine](/img/structure/B2904413.png)


![4-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2904421.png)


![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2904426.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2904427.png)
![2-[(2-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904428.png)